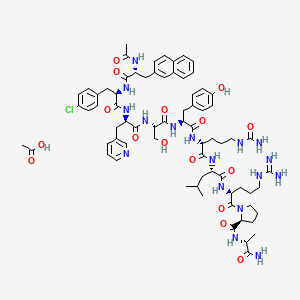

Cetrorelix acetate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SB-075-Diacetat umfasst mehrere Schritte, darunter die Peptidsynthese und anschließende Acetylierung. Die Peptidsynthese erfolgt typischerweise unter Verwendung von Festphasenpeptidsynthese (SPPS)-Techniken. Das Endprodukt wird dann mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von SB-075-Diacetat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet automatisierte Peptidsynthesizer und großtechnische HPLC-Systeme zur Verarbeitung des erhöhten Volumens. Die Produktion erfolgt unter strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Key Steps:

-

Resin Loading : Fmoc-D-Alanine is anchored to Rink amide AM resin in an aprotic solvent (e.g., DMF) .

-

Sequential Deprotection/Coupling :

-

Deprotection with 20% piperidine/DMF removes Fmoc groups.

-

Amino acids are coupled in the order:

Fmoc-L-proline → Fmoc-D-Arg(Pbf) → Fmoc-L-leucine → Fmoc-D-citrulline → Fmoc-L-Tyr(tBu) → Fmoc-L-Ser(tBu) → D-3-(3-pyridyl)-Ala → Fmoc-D-Phe(4-Cl) → Ac-D-2-Nal. -

Activators like HBTU/HOBt facilitate coupling under inert conditions.

-

Final Cleavage:

-

The resin-bound peptide is treated with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) to cleave the peptide and remove side-chain protecting groups .

Purification and Salt Exchange

Crude cetrorelix (trifluoroacetate salt) undergoes purification and conversion to the acetate form:

This method avoids costly liquid chromatography, improving yield (75–80%) and reducing production costs .

Biochemical Interactions

This compound competitively binds to GnRH receptors, suppressing LH secretion within 8 hours .

Mechanism:

-

Structural Basis : Modifications at positions 1 (D-2-Nal), 2 (D-4-Cl-Phe), 3 (D-3-Pal), 6 (D-Cit), and 10 (D-Ala) enhance receptor affinity and metabolic stability .

Pharmacokinetics:

| Parameter | Value | Source |

|---|---|---|

| Half-life (t₁/₂) | 62.8 h (single dose); 20.6 h (multiple doses) | |

| Cmax | 28.5 ng/mL (3 mg dose) | |

| Albumin Binding | ~85% |

Stability and Degradation

This compound is hygroscopic and requires storage at -20°C . Degradation pathways include:

-

Hydrolysis : Susceptible to cleavage at serine and tyrosine residues under acidic/basic conditions.

-

Oxidation : Methionine and tryptophan side chains may oxidize, though cetrorelix lacks these residues .

Industrial Advancements

Recent patents highlight innovations:

Wissenschaftliche Forschungsanwendungen

Clinical Applications in Assisted Reproductive Technology

Cetrorelix acetate is predominantly used in controlled ovarian stimulation protocols for in vitro fertilization (IVF). It helps prevent premature ovulation, allowing for better timing of oocyte retrieval.

Clinical Studies and Findings

- Efficacy in Preventing Premature LH Surge : A study involving 185 infertile patients compared the efficacy of a single dose of this compound (3 mg) with daily doses of ganirelix (0.25 mg). Both treatments effectively prevented premature LH surges, but cetrorelix required fewer injections, enhancing patient convenience .

- Pharmacokinetics and Hormonal Suppression : In a randomized trial with healthy premenopausal women, this compound demonstrated a dose-dependent suppression of LH and estradiol (E2), postponing ovulation significantly. The pharmacokinetic profile indicated that higher doses correlated with increased plasma concentrations, confirming its effectiveness .

Table 1: Summary of Key Clinical Trials

Method Development for Assay

The development of analytical methods for measuring this compound is crucial for ensuring quality control in pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method was established to assay this compound in both bulk and pharmaceutical forms. The method demonstrated high accuracy (>97%) and excellent linearity across a concentration range suitable for clinical applications .

Table 2: HPLC Method Validation Parameters

| Parameter | Value |

|---|---|

| Linearity Range | 62.5 to 1250 μg/mL |

| LOD | 15.6 μg/mL |

| LOQ | 62.5 μg/mL |

| Accuracy | >97% |

| RSD (Intra-day) | <0.3% |

| RSD (Inter-day) | <1.6% |

Potential Applications Beyond Reproductive Medicine

Recent studies indicate possible applications of this compound in treating conditions such as endometriosis and uterine leiomyomas due to its hormonal modulation properties.

- Endometriosis Treatment : Research suggests that cetrorelix may reduce the size of endometrial lesions by regulating gonadal hormones, thus providing symptomatic relief .

- Uterine Leiomyoma Management : Laboratory studies have shown that cetrorelix can influence the expression of extracellular matrix components in uterine leiomyoma cultures, indicating its potential role in managing fibroid-related symptoms .

Safety Profile and Side Effects

This compound has been associated with a favorable safety profile when used appropriately. However, it is contraindicated during pregnancy due to potential adverse effects on fetal development . Clinical trials report minor side effects such as injection site reactions and transient hormonal imbalances.

Wirkmechanismus

SB-075 diacetate works by blocking the action of gonadotropin-releasing hormone (GnRH) on the pituitary gland. This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for reproductive processes. The molecular targets of SB-075 diacetate are the GnRH receptors on the pituitary gland .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Degarelix: Ein weiterer GnRH-Antagonist, der zur Behandlung von Prostatakrebs eingesetzt wird.

Ganirelix: Ein GnRH-Antagonist, der in der assistierten Reproduktionstechnologie eingesetzt wird.

Elagolix: Ein nicht-peptidischer GnRH-Antagonist, der zur Behandlung von Endometriose eingesetzt wird.

Einzigartigkeit von SB-075-Diacetat

SB-075-Diacetat zeichnet sich durch seine hohe Potenz und Spezifität für GnRH-Rezeptoren aus. Es hat einen niedrigeren IC50-Wert im Vergleich zu anderen GnRH-Antagonisten, wodurch es bei niedrigeren Konzentrationen effektiver ist. Darüber hinaus verbessert seine Diacetatform seine Stabilität und Löslichkeit, was sowohl für Forschungs- als auch für therapeutische Anwendungen von Vorteil ist .

Biologische Aktivität

Cetrorelix acetate is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist. Its primary function is to inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby preventing premature ovulation. This compound has garnered attention in reproductive medicine and oncology due to its biological activities and therapeutic applications.

This compound functions by competitively binding to the GnRH receptors in the anterior pituitary gland, blocking the action of natural GnRH. This inhibition leads to a decrease in LH and FSH production, which are critical hormones in the reproductive cycle. The dissociation constants for this compound have been reported as and , indicating its high potency as an antagonist .

Pharmacokinetics

- Absorption : Cetrorelix is rapidly absorbed following subcutaneous injection with a mean absolute bioavailability of approximately 85% .

- Distribution : The volume of distribution is about 1.16 L/kg, with a protein binding rate of 86% .

- Metabolism : It is primarily metabolized by peptidases, yielding a predominant metabolite .

- Elimination : The elimination half-life allows for effective dosing regimens in clinical settings.

Assisted Reproductive Technology (ART)

This compound is widely used in ART protocols to prevent premature LH surges during ovarian stimulation. A randomized controlled trial involving 185 infertile patients demonstrated that a single dose of cetrorelix (3 mg) effectively prevented LH surges without significant differences in pregnancy rates compared to daily doses of ganirelix (0.25 mg) . The convenience of fewer injections with cetrorelix was noted as a significant advantage .

Oncological Uses

In addition to its reproductive applications, cetrorelix has shown antiproliferative effects against hormone-sensitive cancers in vivo. It has been investigated for its potential use as an adjunct therapy in conditions such as prostate cancer, where suppression of gonadotropin levels can slow tumor progression .

Efficacy in IVF Protocols

A study highlighted that this compound significantly reduced the incidence of premature LH surges during controlled ovarian stimulation (COS). The results indicated that no patients treated with cetrorelix experienced an LH surge prior to hCG administration, showcasing its effectiveness in maintaining hormonal balance during IVF cycles .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Common adverse events reported include ovarian hyperstimulation syndrome (3.5%), nausea (1.3%), and headache (1.1%) among treated subjects . Long-term follow-up studies have also assessed congenital anomalies in newborns exposed to cetrorelix during gestation, noting some cases but without establishing a direct causal relationship .

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| KD (Binding Affinity) | 0.202 nM |

| IC50 | 1.21 nM |

| Bioavailability | ~85% |

| Volume of Distribution | 1.16 L/kg |

| Protein Binding | 86% |

| Common Adverse Events | Ovarian Hyperstimulation Syndrome (3.5%), Nausea (1.3%), Headache (1.1%) |

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H92ClN17O14.2C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;2*1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);2*1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPVYWHLQLAXFT-SMCUOGPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H100ClN17O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1551.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130143-01-0, 145672-81-7 | |

| Record name | Cetrorelix acetate [USAN:JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130143010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 130143-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRORELIX ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Y8L7GP4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cetrorelix acetate interact with its target?

A1: this compound acts as a GnRH antagonist by competitively binding to GnRH receptors in the pituitary gland. [] This binding prevents the natural GnRH from binding to its receptors. []

Q2: What are the downstream effects of this compound binding to GnRH receptors?

A2: By blocking GnRH receptors, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. [] This suppression leads to a decrease in sex hormone production, primarily estrogen and testosterone. [, , , ]

Q3: Does this compound directly affect the ovaries?

A3: While this compound primarily acts on the pituitary gland, studies have shown it can also downregulate GnRH receptors in the ovaries, further contributing to its suppressive effects on sex hormone production. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C59H88N16O13 x C2H4O2 and a molecular weight of 1413.6 g/mol. []

Q5: Are there any specific challenges related to the stability of this compound?

A5: Yes, this compound can be susceptible to degradation during storage. []

Q6: How is the stability of this compound formulations addressed?

A6: Research has focused on developing stable this compound medicinal compositions. One method involves specific cooling and freeze-drying processes using mannitol as an excipient to improve stability during long-term storage. []

Q7: What are the challenges in formulating this compound?

A8: Like many peptides, this compound poses formulation challenges due to its potential for degradation and low oral bioavailability. []

Q8: What strategies are employed to improve the stability and bioavailability of this compound?

A8: Research focuses on developing stable formulations for different administration routes:

- Injectable Formulations: Currently, this compound is primarily administered via subcutaneous injection. [, , ]

- Depot Formulations: Cetrorelix pamoate is a sustained-release formulation that allows for less frequent administration. [, ]

- Alternative Delivery Routes: Research is exploring alternative delivery systems, such as dry powder inhalation, to enhance patient comfort and compliance. []

Q9: What is the duration of action of this compound?

A12: The duration of action depends on the formulation. This compound injections provide rapid and short-term suppression of LH and FSH. [] In contrast, the depot formulation, cetrorelix pamoate, offers sustained release and prolonged suppression. []

Q10: What are the main applications of this compound in assisted reproductive technology (ART)?

A10: this compound is commonly used in ART to:

- Prevent premature LH surges: During controlled ovarian stimulation (COS) for in vitro fertilization (IVF), this compound is crucial for preventing premature ovulation, ensuring optimal oocyte retrieval. [, , , , , ]

- Manage ovarian hyperstimulation syndrome (OHSS): this compound can be used to prevent or treat OHSS, a potentially serious complication of COS. [, ]

Q11: Has this compound demonstrated efficacy in other areas besides ART?

A11: Yes, research suggests potential applications in:

- Uterine leiomyoma: this compound is being investigated as a potential treatment for uterine leiomyoma due to its ability to suppress estrogen production, a key factor in the growth of these tumors. []

- Breast cancer: Studies have explored this compound's potential in treating estrogen receptor-negative breast cancer, demonstrating its ability to inhibit tumor growth in xenograft models. []

Q12: Can this compound be used in all patients undergoing IVF?

A16: While generally safe and effective, this compound might not be suitable for all IVF patients. Factors such as age, ovarian reserve, and previous response to stimulation need to be considered. [, ]

Q13: Has this compound shown promise in treating cholestatic liver disease?

A17: Research suggests that this compound can reduce biliary hyperplasia and fibrosis in rat models of cholestatic liver injury. This effect is linked to its ability to suppress GnRH, which promotes cholangiocyte proliferation. []

Q14: Are there any ongoing efforts to improve the targeted delivery of this compound?

A19: While current formulations rely primarily on subcutaneous injection, research is exploring alternative delivery routes like dry powder inhalation to enhance patient comfort and potentially improve targeted delivery. []

Q15: What analytical methods are used to characterize and quantify this compound?

A15:

- High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC, are widely used to determine this compound concentration in bulk and pharmaceutical formulations. These methods are validated for accuracy, precision, specificity, sensitivity, and stability. []

- Radioimmunoassay (RIA): RIA is employed to measure cetrorelix plasma concentrations. []

- Enzyme Immunoassays (EIA): EIA is used to determine serum hormone concentrations, including LH, FSH, testosterone, and progesterone, in response to this compound treatment. [, ]

Q16: How are analytical methods for this compound validated?

A16: Analytical methods for this compound, such as HPLC, undergo rigorous validation processes following ICH guidelines. These validations include assessments of:

- Accuracy: Measuring how close the results are to the true value. []

- Precision: Evaluating the reproducibility of results under the same conditions. []

- Specificity: Determining the method's ability to measure the target analyte in the presence of other components. []

- Sensitivity: Assessing the method's ability to detect small changes in analyte concentration. []

- **Stability: ** Evaluating the method's performance over time and under different storage conditions. []

Q17: Are there any alternatives to this compound in ART?

A24: Yes, GnRH agonists, like triptorelin acetate, are commonly used as an alternative for pituitary suppression during COS. [, , ] Additionally, progestin-primed ovarian stimulation (PPOS) using medroxyprogesterone acetate is emerging as a safe and effective alternative, particularly for freeze-all cycles or oocyte preservation. [, ]

Q18: What are the advantages and disadvantages of this compound compared to GnRH agonists?

A25:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.